N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and a carboxamide functional group, which is known for its stability and reactivity.
Properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-10-13(11-3-4-11)17-16(18)12-5-6-14-15(9-12)21-8-2-7-20-14/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUMYQJGOIWIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxepine Core: This step involves the cyclization of a suitable precursor to form the benzodioxepine ring system. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.
Attachment of the Cyclopropyl and Methoxyethyl Groups: These groups are typically introduced through alkylation reactions, where the benzodioxepine core is treated with appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxamide group to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Potential applications in drug development, particularly as a lead compound for designing new pharmaceuticals. Its stability and reactivity make it a promising candidate for therapeutic agents.
Industry: Used in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative solutions in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
BMS-763534: A pyrazinone-containing antagonist that targets corticotropin-releasing factor/hormone receptor 1 (CRF1).
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea: Another compound with a similar cyclopropyl and methoxyethyl group, used in various chemical and biological studies.
Uniqueness
N-(1-cyclopropyl-2-methoxyethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its benzodioxepine core, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
